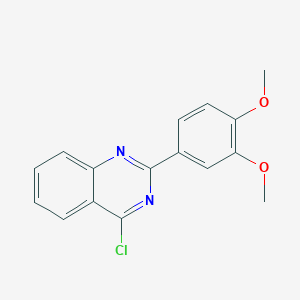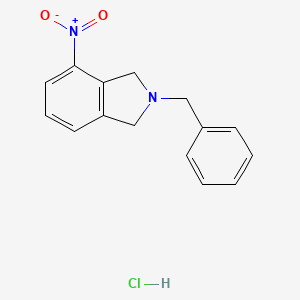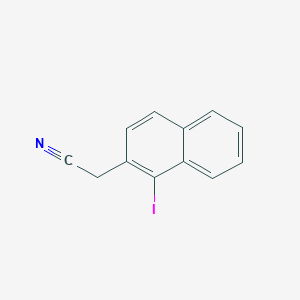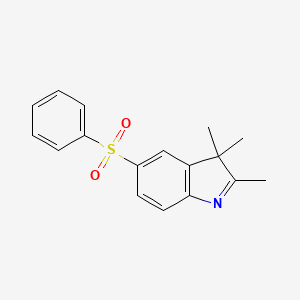![molecular formula C12H10ClN5O2 B11835266 N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B11835266.png)
N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Chlor-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazid ist eine heterocyclische Verbindung, die aufgrund ihrer potenziellen Anwendungen in der pharmazeutischen Chemie Aufmerksamkeit erregt hat. Diese Verbindung weist einen Pyrrolo[3,4-d]pyrimidin-Kern auf, der für seine biologische Aktivität bekannt ist, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(2-Chlor-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazid beinhaltet typischerweise mehrere Schritte:
Bildung des Pyrrolo[3,4-d]pyrimidin-Kerns: Dieser Schritt beinhaltet oft die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Einführung der Chlor- und Methylgruppen: Chlorierungs- und Methylierungsreaktionen werden mit Reagenzien wie Thionylchlorid und Methyliodid durchgeführt.
Anlagerung des Furan-2-carbohydrazid-Anteils: Dieser Schritt beinhaltet die Reaktion des Pyrrolo[3,4-d]pyrimidin-Zwischenprodukts mit Furan-2-carbohydrazid unter geeigneten Bedingungen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-(2-Chlor-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Chloratom stattfinden, unter Verwendung von Reagenzien wie Natriumazid oder Thiolen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Natriumazid in Dimethylformamid.
Hauptprodukte
Oxidation: Bildung entsprechender N-Oxid-Derivate.
Reduktion: Bildung reduzierter Hydrazid-Derivate.
Substitution: Bildung von Azido- oder Thiol-substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N’-(2-Chlor-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor.
Medizin: Untersucht auf seine Antikrebs-Eigenschaften, insbesondere als CDK2-Inhibitor.
Wirkmechanismus
Der Wirkmechanismus von N’-(2-Chlor-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So bindet es als CDK2-Inhibitor beispielsweise an die aktive Stelle des Enzyms, verhindert seine Wechselwirkung mit Cyclin A2, hemmt dadurch den Zellzyklusfortschritt und induziert Apoptose in Krebszellen .
Wirkmechanismus
The mechanism of action of N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo[3,4-d]pyrimidin-Derivate: Diese Verbindungen teilen einen ähnlichen Kernstruktur und wurden auf ihre Antikrebs-Eigenschaften untersucht.
Pyrrolo[2,3-d]pyrimidin-Derivate: Diese Verbindungen zeigen ebenfalls Kinase-inhibitorische Aktivität und werden in der Krebsforschung verwendet.
Einzigartigkeit
N’-(2-Chlor-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das eine besondere biologische Aktivität und potenzielle therapeutische Anwendungen verleiht.
Eigenschaften
Molekularformel |
C12H10ClN5O2 |
|---|---|
Molekulargewicht |
291.69 g/mol |
IUPAC-Name |
N'-(2-chloro-6-methylpyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide |
InChI |
InChI=1S/C12H10ClN5O2/c1-18-5-7-8(6-18)14-12(13)15-10(7)16-17-11(19)9-3-2-4-20-9/h2-6H,1H3,(H,17,19)(H,14,15,16) |
InChI-Schlüssel |
LPABYZIRHZQOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=C1)N=C(N=C2NNC(=O)C3=CC=CO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


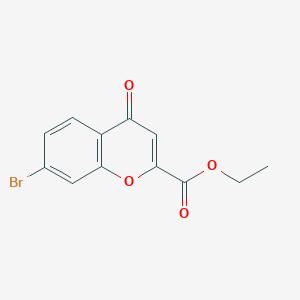



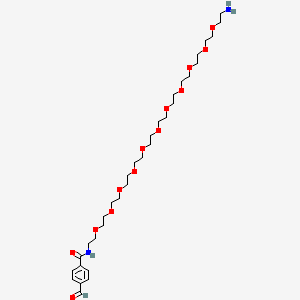
![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)
